2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine

Übersicht

Beschreibung

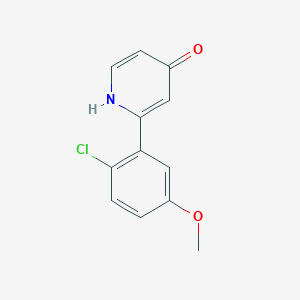

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a hydroxyl group and a phenyl ring substituted with a chlorine and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid and 4-hydroxypyridine.

Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the pyridine derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Purification: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone derivative.

Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated product.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 2-(2-methoxyphenyl)-4-pyridone.

Reduction: Formation of 2-(2-methoxyphenyl)-4-hydroxypyridine.

Substitution: Formation of 2-(2-substituted-5-methoxyphenyl)-4-hydroxypyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-methoxyphenylboronic acid

- 2-Chloro-5-methoxyphenylmethanol

- 2-Chloro-5-methoxybenzoic acid

Comparison:

- Structural Differences: While these compounds share the 2-chloro-5-methoxyphenyl moiety, they differ in their functional groups (e.g., boronic acid, methanol, benzoic acid).

- Unique Properties: 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chloro and methoxy group on the phenyl moiety. Its CAS number is 1261935-50-5, and it is classified under various categories including pharmaceuticals and organic compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity, potentially leading to inhibition or modulation of target proteins. This compound has been investigated for its role in:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to therapeutic effects.

- Neuroprotective Effects : Preliminary studies suggest it may reduce levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of pyridine compounds can exhibit significant biological activities. For instance, methoxypyridine derivatives have shown promise in reducing Aβ42 levels in animal models, indicating potential applications in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study involving methoxypyridine derivatives indicated that compounds similar to this compound effectively reduced Aβ42 levels in the plasma and brain tissue of transgenic mice models. This suggests a potential role in treating Alzheimer’s disease through modulation of gamma-secretase activity .

| Compound | Aβ42 Reduction (Plasma) | Aβ42 Reduction (Brain) |

|---|---|---|

| Compound 64 | Significant | Significant |

| This compound | Under investigation | Under investigation |

Case Study 2: Enzyme Interaction

Research has indicated that similar compounds can act as enzyme inhibitors. For example, methoxypyridines have been shown to interact with gamma-secretase, leading to decreased production of neurotoxic peptides . The structure-activity relationship (SAR) studies highlight the importance of specific substituents for maintaining potency.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest that compounds with similar structures can cross the blood-brain barrier (BBB), making them viable candidates for central nervous system therapies.

Comparative Analysis

Comparative studies with other pyridine derivatives have shown that modifications significantly impact biological activity. For example, replacing certain functional groups can enhance solubility and bioavailability, critical factors for drug development.

| Compound | Solubility | Bioavailability | Activity |

|---|---|---|---|

| Methoxypyridine A | High | Moderate | Effective |

| This compound | Moderate | High | Under investigation |

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methoxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-9-2-3-11(13)10(7-9)12-6-8(15)4-5-14-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCISHPFGLPGYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692662 | |

| Record name | 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261935-50-5 | |

| Record name | 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.